molecular formula C22H22N2O5 B2886439 N-(3,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 400077-79-4

N-(3,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2886439
CAS RN: 400077-79-4
M. Wt: 394.427
InChI Key: JVRNUUFUZJTVSQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
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Scientific Research Applications

Environmental Presence and Effects

Research has focused on the environmental occurrence, fate, and potential toxic effects of various organic compounds, including polybrominated diphenyl ethers (PBDEs) and their methoxylated derivatives, in aquatic environments. These studies highlight the ubiquity of certain organic pollutants in water bodies, their persistence, and potential endocrine-disrupting effects on wildlife and humans. The implications for compounds structurally related to N-(3,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, particularly in terms of environmental stability and bioaccumulation, could be significant, warranting further investigation into their environmental impact and toxicity profiles (Hsu et al., 2018).

Toxicological Impact

The neurotoxic effects of various sunscreen active ingredients, including benzophenone derivatives, have been extensively reviewed. These compounds, often used to protect against UV radiation, have raised concerns due to their potential neurotoxicity and other adverse health effects. Given the structural similarities, it's plausible that N-(3,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide might exhibit similar properties, necessitating thorough toxicological evaluations to ascertain its safety profile (Ruszkiewicz et al., 2017).

Pharmaceutical and Therapeutic Applications

The pharmacological properties and clinical applications of various compounds, including decarboxylase inhibitors like benserazide and carbidopa in combination with levodopa for treating Parkinsonism, offer insights into the potential therapeutic uses of N-(3,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide. These inhibitors enhance levodopa's bioavailability and efficacy in managing Parkinson's disease symptoms, suggesting a possible research avenue for exploring similar synergistic effects with N-(3,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide in various therapeutic contexts (Pinder et al., 2012).

Analytical and Chemical Studies

The study of electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and their derivatives, including methoxylated forms, provides essential information on the analytical techniques applicable for identifying and quantifying similar compounds. Understanding the mass spectral properties of compounds like N-(3,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide could facilitate their analysis in environmental samples and pharmaceutical formulations, contributing to safety assessments and environmental monitoring efforts (Hites, 2008).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-27-17-8-6-15(7-9-17)14-24-10-4-5-20(22(24)26)21(25)23-16-11-18(28-2)13-19(12-16)29-3/h4-13H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRNUUFUZJTVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

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